molecular formula C15H16N4O2S3 B11023753 2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide

2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B11023753
M. Wt: 380.5 g/mol
InChI Key: OMXCUUZTUMSFGC-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-d]pyrimidin core substituted with hydroxy and dimethyl groups at positions 4, 5, and 6, respectively. A methylsulfanyl linker bridges the pyrimidine ring to an acetamide group, which is further connected to a 5-methyl-1,3-thiazol-2-yl moiety.

Properties

Molecular Formula

C15H16N4O2S3

Molecular Weight

380.5 g/mol

IUPAC Name

2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C15H16N4O2S3/c1-7-4-16-15(23-7)19-11(20)6-22-5-10-17-13(21)12-8(2)9(3)24-14(12)18-10/h4H,5-6H2,1-3H3,(H,16,19,20)(H,17,18,21)

InChI Key

OMXCUUZTUMSFGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)CSCC2=NC3=C(C(=C(S3)C)C)C(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps, including the formation of the thieno[2,3-d]pyrimidine core, the introduction of the thiazole ring, and the final acetamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the acetamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide exhibit notable antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus through mechanisms that disrupt bacterial cell wall synthesis and metabolic pathways .

Antitumor Activity

The thieno[2,3-d]pyrimidine scaffold has been recognized for its antitumor potential. Studies have demonstrated that related compounds can inhibit tumor cell proliferation by inducing apoptosis and interfering with cell cycle progression. The presence of sulfur and thiazole moieties enhances the compound's ability to interact with biological targets involved in cancer progression .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of thieno[2,3-d]pyrimidine derivatives against common pathogens. The results indicated that compounds similar to the target molecule exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

Case Study 2: Antitumor Properties

In vitro studies on cancer cell lines demonstrated that a derivative of the compound significantly reduced cell viability through apoptosis induction. The compound's mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, highlighting its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide ()

  • Structural Differences: Cyclopenta ring fused to thienopyrimidine (vs. unmodified thieno[2,3-d]pyrimidine in the target compound). Oxazole ring (1,2-oxazol-3-yl) replaces thiazole (1,3-thiazol-2-yl).
  • Implications :
    • The cyclopenta ring increases molecular rigidity and lipophilicity (higher logP).
    • Oxazole’s reduced hydrogen-bonding capacity compared to thiazole may lower target affinity .

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide ()

  • Structural Differences: Thieno[3,2-d]pyrimidin core (vs. thieno[2,3-d]pyrimidin in the target). 4-Nitrophenyl and ethyl-thiadiazol substituents (vs. hydroxy-dimethyl and methyl-thiazol).
  • Thiadiazol’s additional nitrogen atom may alter binding specificity .

Substituent Modifications

2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide ()

  • Structural Differences :
    • 4-Methylphenyl substituent on pyrimidine (vs. hydroxy-dimethyl groups).
    • Thiadiazol ring (1,3,4-thiadiazol-2-yl) replaces thiazole.
  • Lack of hydroxy group reduces polarity, possibly lowering solubility .

N-(4-(Dimethylamino)phenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide ()

  • Structural Differences: Dimethylamino-phenyl group (vs. methyl-thiazol). Ethyl and dimethyl substituents on pyrimidine (vs. hydroxy-dimethyl).
  • Implications: Dimethylamino group enhances solubility via protonation at physiological pH.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~450 (estimated) ~2.8 1 (hydroxy) 8
(Oxazole analog) ~460 ~3.2 0 7
(Nitro-thiadiazol analog) 476.6 3.1 1 10
(Methylphenyl-thiadiazol) ~470 ~3.5 1 9
  • Key Observations :
    • The target compound’s hydroxy group reduces logP compared to methylphenyl or nitro analogs.
    • Thiazol-containing analogs generally exhibit lower molecular weights and fewer hydrogen-bond acceptors than thiadiazol derivatives .

Biological Activity

The compound 2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a thieno-pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H15N3O2S2
  • Molecular Weight : 297.3964 g/mol
  • CAS Number : [Not provided in the search results]

This compound features a thieno-pyrimidine core, which is known for various biological activities, including anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

Research indicates that compounds with thieno-pyrimidine structures exhibit significant antimicrobial effects. For instance, studies on similar derivatives have shown inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with nucleic acid synthesis or disruption of cell wall integrity.

Anti-inflammatory Properties

Thieno-pyrimidines have been reported to possess anti-inflammatory activities. A related study demonstrated that similar compounds could inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases . The specific pathways involved may include the inhibition of NF-kB signaling and modulation of cytokine release.

Anticancer Potential

Some thieno-pyrimidine derivatives have been evaluated for anticancer activity. For example, a study highlighted that certain pyrimidine analogs significantly inhibited cell proliferation in various cancer cell lines . The proposed mechanism includes the induction of apoptosis and cell cycle arrest.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : Evaluate the antimicrobial activity of thieno-pyrimidine derivatives.
    • Method : In vitro assays against multiple bacterial strains.
    • Results : Significant inhibition was observed, particularly against E. coli with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 64 µg/mL .
  • Anti-inflammatory Activity Assessment :
    • Objective : Investigate the anti-inflammatory effects of pyrimidine compounds.
    • Method : Cytokine release assays in LPS-stimulated macrophages.
    • Results : Compounds reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls .
  • Anticancer Activity Analysis :
    • Objective : Assess the cytotoxic effects on cancer cell lines.
    • Method : MTT assay on A431 vulvar epidermal carcinoma cells.
    • Results : The compound exhibited IC50 values below 20 µM, indicating strong cytotoxicity .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds often inhibit key enzymes involved in nucleotide synthesis, affecting cellular proliferation and survival.
  • Modulation of Signaling Pathways : The ability to modulate signaling pathways such as NF-kB can lead to reduced inflammation and altered immune responses.
  • Interaction with DNA/RNA Synthesis : Many thieno-pyrimidines interfere with nucleic acid synthesis, which is crucial for microbial growth and cancer cell proliferation.

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